1-Chloro-1-(2-chloro-4-hydroxyphenyl)propan-2-one
Description
Properties
Molecular Formula |
C9H8Cl2O2 |
|---|---|
Molecular Weight |
219.06 g/mol |
IUPAC Name |
1-chloro-1-(2-chloro-4-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H8Cl2O2/c1-5(12)9(11)7-3-2-6(13)4-8(7)10/h2-4,9,13H,1H3 |
InChI Key |
MJYVEBKMEJLZQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation of Chlorinated Phenols
Friedel-Crafts acylation serves as a cornerstone for introducing the propan-2-one moiety to the chlorinated aromatic ring. In this method, 2-chloro-4-hydroxyphenol reacts with chloroacetyl chloride in the presence of Lewis acids such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions in dichloromethane at 0–5°C for 4–6 hours, yielding the target compound after hydrolysis.
Key Parameters :
- Molar Ratio : 1:1.2 (phenol to chloroacetyl chloride)
- Catalyst Loading : 10 mol% AlCl₃
- Yield : 68–72% after column chromatography
This method prioritizes regioselectivity, with the hydroxyl group directing acylation to the para position relative to the existing chloro substituent.
Condensation-Epoxidation Sequential Reactions
A two-step approach involving condensation followed by epoxidation has been reported for structurally analogous compounds. In the first step, 2-chloro-4-hydroxyphenylacetone undergoes condensation with chlorinated benzaldehydes in ethanol under reflux, forming α,β-unsaturated ketones. Subsequent epoxidation using hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) at 50°C introduces the epoxy group, which is then selectively reduced to yield the target molecule.
Reaction Conditions :
- Step 1 : Ethanol, reflux, 8 hours
- Step 2 : 30% H₂O₂, NaOH (pH 10–11), 50°C, 3 hours
- Overall Yield : 61–65%
This route is notable for its scalability but requires stringent pH control to prevent side reactions.
Organosulfonic Acid-Catalyzed Cyclization
Adapting methodologies from bisphenol synthesis, organosulfonic acids like dodecylbenzenesulfonic acid (DBSA) catalyze the cyclization of 1-(2-chloro-4-hydroxyphenyl)propan-2-one precursors. The reaction occurs in molten phenol at 70–80°C, with acetone serving as the carbonyl source. DBSA enhances reaction rates by stabilizing intermediates through sulfonic acid group interactions.
Optimized Protocol :
- Catalyst : 5 mol% DBSA
- Temperature : 70°C, 18–24 hours
- Yield : 80–85%
This method minimizes byproduct formation and eliminates the need for mineral acids, aligning with green chemistry principles.
Reaction Optimization and Catalytic Systems
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents such as dimethylformamide (DMF) enhance electrophilic substitution in Friedel-Crafts reactions, while ethanol favors condensation-epoxidation sequences. Elevated temperatures (70–80°C) improve kinetics but risk decomposition of the hydroxyphenyl group, necessitating careful thermal control.
Catalytic Innovations
Comparative studies reveal that AlCl₃ outperforms FeCl₃ in Friedel-Crafts acylation, achieving 15% higher yields due to stronger Lewis acidity. Alternatively, DBSA’s amphiphilic nature enables homogeneous catalysis in molten phenol systems, reducing reaction times by 30% compared to traditional methods.
Analytical Characterization and Validation
Spectroscopic Confirmation
Infrared Spectroscopy (IR) :
¹H Nuclear Magnetic Resonance (NMR) :
Purity and Yield Data
| Method | Yield (%) | Purity (HPLC) | Key Catalyst |
|---|---|---|---|
| Friedel-Crafts Acylation | 72 | 98.5 | AlCl₃ |
| Condensation-Epoxidation | 65 | 97.8 | NaOH/H₂O₂ |
| DBSA-Catalyzed Cyclization | 85 | 99.1 | DBSA |
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2-chloro-4-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-Chloro-1-(2-chloro-4-hydroxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-chloro-4-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the aryl group significantly alter the compound’s physical and chemical behavior. Key comparisons include:
*Calculated molecular weight based on formula.
Key Observations :
Stability and Challenges
- Oxidative Sensitivity : The hydroxyl group in the target compound may render it prone to oxidation compared to halogenated analogs (e.g., 4-fluorophenyl derivatives) .
- Synthetic Complexity : Introducing both chloro and hydroxyl groups requires careful regioselective control, as seen in ’s synthesis of 3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one .
Biological Activity
1-Chloro-1-(2-chloro-4-hydroxyphenyl)propan-2-one, also known as 1-(2-chloro-4-hydroxyphenyl)propan-2-one, is a compound that has attracted significant attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-Chloro-1-(2-chloro-4-hydroxyphenyl)propan-2-one is , with a molecular weight of approximately 202.08 g/mol. The compound features both chloro and hydroxy groups, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the chloro groups allows for electrophilic substitution reactions, while the hydroxy group can form hydrogen bonds with biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biochemical effects.
Antimicrobial Activity
Research indicates that 1-Chloro-1-(2-chloro-4-hydroxyphenyl)propan-2-one exhibits notable antimicrobial properties . It has been studied for its efficacy against a range of bacterial strains and fungi. The compound's structure allows it to disrupt microbial cell membranes and inhibit growth.
Anticancer Activity
In addition to antimicrobial effects, this compound has shown anticancer potential in various studies. It has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth through mechanisms such as cell cycle arrest and modulation of signaling pathways.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of 1-Chloro-1-(2-chloro-4-hydroxyphenyl)propan-2-one compared to similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| 1-Chloro-1-(2-chloro-4-hydroxyphenyl)propan-2-one | High | Moderate | Exhibits significant interaction with microbial targets. |
| 1-(3-Bromo-4-hydroxyphenyl)propan-2-one | Moderate | Low | Bromine substitution affects reactivity and activity. |
| 1-(3-Chloro-4-methoxyphenyl)propan-2-one | High | Moderate | Methoxy group alters properties compared to hydroxyl. |
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Studies : In vitro assays demonstrated that 1-Chloro-1-(2-chloro-4-hydroxyphenyl)propan-2-one exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent.
- Anticancer Research : A study focusing on the anticancer properties revealed that the compound could induce cell death in specific cancer cell lines by activating apoptotic pathways, suggesting its potential as a chemotherapeutic agent .
- Mechanistic Studies : Investigations into the mechanism of action indicated that the compound interacts with cellular targets such as kinases and proteases, which are crucial in cancer progression and microbial resistance .
Q & A
Q. How to design stability studies for 1-chloro-1-(2-chloro-4-hydroxyphenyl)propan-2-one under varying pH and temperature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
